1-Fluoro-5-methylchrysene
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Overview
Description
1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.
Preparation Methods
The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature
Chemical Reactions Analysis
1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted chrysene quinones.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydro derivatives.
The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Fluoro-5-methylchrysene has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.
Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.
Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.
Mechanism of Action
The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .
Comparison with Similar Compounds
1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 1this compound
- 12-Fluoro-5-methylchrysene
These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .
Properties
CAS No. |
64977-44-2 |
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Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
InChI Key |
XEMHABFHBIXNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Origin of Product |
United States |
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